
1,3-Dithiane, 2-propylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiane, 2-propylidene- is an organosulfur compound with the molecular formula C7H12S2. It is a derivative of 1,3-dithiane, which is a heterocyclic compound composed of a six-membered ring containing two sulfur atoms. This compound is known for its stability and versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
1,3-Dithiane, 2-propylidene- can be synthesized through the reaction of 1,3-propanedithiol with propionaldehyde under acidic conditions. The reaction typically involves the use of a Lewis acid catalyst such as boron trifluoride etherate or a Brönsted acid like p-toluenesulfonic acid. The reaction proceeds via the formation of a cyclic thioacetal intermediate, which is then converted to the desired product .
Industrial production methods for 1,3-dithiane derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
1,3-Dithiane, 2-propylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 1,3-dithiane derivatives can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms. Common reagents for these reactions include alkyl halides and organolithium compounds.
Umpolung Reactions: The Corey-Seebach reaction is a notable example where 1,3-dithiane derivatives are used as acyl anion equivalents.
科学的研究の応用
1,3-Dithiane, 2-propylidene- has several applications in scientific research:
Chemistry: It is widely used as a protecting group for carbonyl compounds, allowing for selective reactions in complex synthetic sequences.
Biology: In biological research, dithiane derivatives are used as intermediates in the synthesis of bioactive molecules and natural products.
Medicine: The compound’s ability to form stable intermediates is exploited in the synthesis of pharmaceuticals, particularly in the development of drugs with sulfur-containing functional groups.
作用機序
The mechanism of action of 1,3-dithiane, 2-propylidene- primarily involves its role as a nucleophilic acylating agent. The sulfur atoms in the dithiane ring stabilize the negative charge on the adjacent carbon atoms, allowing for the formation of carbanions. These carbanions can then react with electrophiles to form new carbon-carbon bonds. This “umpolung” or polarity inversion is a key feature of the Corey-Seebach reaction .
類似化合物との比較
1,3-Dithiane, 2-propylidene- can be compared with other similar compounds such as:
1,2-Dithiane: This isomer has sulfur atoms at the 1 and 2 positions of the ring. It is less commonly used in organic synthesis due to its different reactivity profile.
1,4-Dithiane: This compound has sulfur atoms at the 1 and 4 positions. It is also less commonly used but can be employed in specific synthetic applications.
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,3-Dithiane, 2-propylidene- stands out due to its unique combination of stability, reactivity, and versatility in organic synthesis, making it a valuable tool in both academic and industrial research.
特性
CAS番号 |
51102-63-7 |
|---|---|
分子式 |
C7H12S2 |
分子量 |
160.3 g/mol |
IUPAC名 |
2-propylidene-1,3-dithiane |
InChI |
InChI=1S/C7H12S2/c1-2-4-7-8-5-3-6-9-7/h4H,2-3,5-6H2,1H3 |
InChIキー |
PFDFXSQYTFOXHF-UHFFFAOYSA-N |
正規SMILES |
CCC=C1SCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)

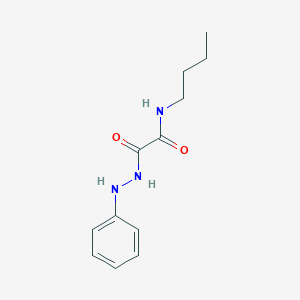
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
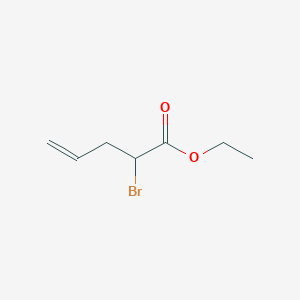
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
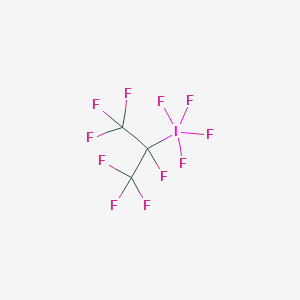
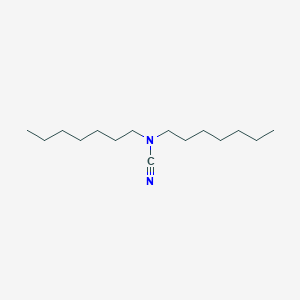


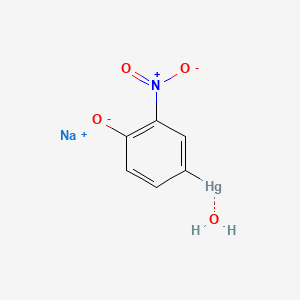
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
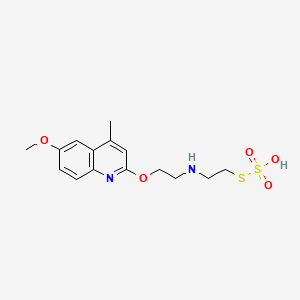
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)
